molecular formula C5H4BrNO2S B1439370 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 899897-20-2

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1439370
CAS No.: 899897-20-2
M. Wt: 222.06 g/mol
InChI Key: LACAQBIVCVSXHQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions with other biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule’s activity. For instance, the compound’s interaction with xanthine oxidase results in the inhibition of the enzyme’s catalytic activity, thereby affecting the production of uric acid. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or acidic environments . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, such as alterations in metabolic activity and changes in gene expression patterns.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of enzyme activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes such as xanthine oxidase, influencing the production and breakdown of purine derivatives. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound may interact with cofactors and other regulatory molecules, further modulating its role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can be influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters. Accumulation of this compound in specific tissues or cellular compartments can affect its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the bromination of 2-methyl-1,3-thiazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylthiazole-5-carboxylic acid
  • 5-Bromo-1,3-thiazole-4-carboxylic acid
  • 2-Amino-5-bromo-4-methylthiazole-4-carboxylic acid

Uniqueness

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACAQBIVCVSXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668645
Record name 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899897-20-2
Record name 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Methyl-thiazole-4-carboxylic acid (13.0 g, 90.8 mmol) was dissolved in 750 ml THF and cooled to −75° C. n-BuLi (1.6M in THF; 120 ml, 190.7 mmol) was added dropwise in 30 minutes. The red suspension was stirred for 15 min. at −75° C. and 30 min. at 0° C. A solution of bromine (5.1 ml, 100 mmol) in 20 ml cyclohexane was added dropwise at −75° C. and stirring was continued at room temperature for 2 hrs. The reaction mixture was quenched with 20 ml water, evaporated and acidified with 2N HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product (16.4 g, 81%) [MS: m/e=223.0 (M+H+)] was used without any further purification for the next step.
Quantity
13 g
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reactant
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750 mL
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120 mL
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5.1 mL
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reactant
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole (7.58 g, 29.0 mmol) in ethanol (180.0 mL) was added saturated aqueous sodium bicarbonate (60.0 mL) and the system was stirred at 80° C. overnight. The mixture was then cooled to room temperature, diluted with EtOAc, extracted with water, dried over sodium sulfate and concentrated. The crude reaction mixture was purified using normal phase conditions (0%→÷30% EtOAc: hexanes) to afford a mixture of the desired compound and an acetal byproduct. This mixture was then treated with 1N HCl (12.25 mL, 12.25 mmol) for 0.5 h at room temperature followed by neutralization with 2N NaOH to a pH of 7.0. Extraction with EtOAc and water afforded the product as a pale yellow crystalline solid. To this solid (5.0 g, 24.26 mmol) in THF/t-BuOH/Water (40 mL/80 mL/20 mL) was added sodium phosphate (17.22 g, 121.0 mmol), 2-methyl-2-butene (64.0 mL, 607 mmol) and sodium chlorite (5.49 g, 60.7 mmol) and was stirred at room temperature for 1 h. The system was then acidified with 1N HCl to a pH of 3.0, extracted with EtOAc, washed with water, dried over sodium sulfate and concentrated. Removal of solvent in vacuo afforded the title compound (2-5) as a powder. 1H NMR (500 MHz, CDCl3) δ 2.72 (s, 3H). ESI+ MS: 222.8 [M+H]+.
Quantity
7.58 g
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reactant
Reaction Step One
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60 mL
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180 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-thiazole-4-carboxylic acid (2.48 g, 17.32 mmol) in tetrahydrofurane (200.00 ml) was cooled to −78° C. under argon and treated with a 1.6N solution of buthyllithium in hexanes (22.74 ml, 36.38 mmol). The reaction mixture was left to warm to room temperature over 15 min, then cooled again to −78° C. A solution of elemental bromine (3.04 g, 19.05 mmol) in hexane (2.00 ml) was added. The reaction mixture was left to warm to room temperature, then quenched by addition of 1N HCl. The mixture was extracted three times with methylene chloride, and the combined organic layers were dried over sodium sulphate and evaporated. 5-Bromo-2-methyl-thiazole-4-carboxylic acid (3.79 g, 99%) was obtained as a yellow solid, MS (ISP): m/e=220.0, 222.1 (M−H), which was used crude.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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[Compound]
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solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
22.74 mL
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reactant
Reaction Step Two
Quantity
3.04 g
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reactant
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Quantity
2 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

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